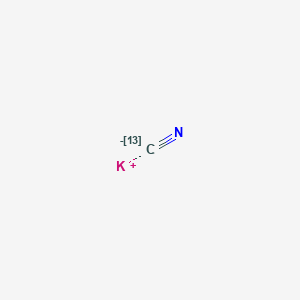

Potassium cyanide-13C

Descripción general

Descripción

Potassium cyanide-13C (K¹³CN) is a stable isotope-labeled variant of potassium cyanide (KCN), where the carbon atom in the cyanide ion (CN⁻) is replaced by the carbon-13 isotope. This modification preserves the chemical reactivity of KCN while enabling precise tracking in spectroscopic and metabolic studies. Key applications include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C isotope provides distinct NMR signals, facilitating structural elucidation in organic synthesis .

- Enzyme Mechanism Studies: Used to probe ligand exchange dynamics in cytochrome P450 enzymes (e.g., CYP121) via electron-nuclear double resonance (ENDOR) spectroscopy .

- Synthesis of Labeled Compounds: Serves as a precursor for ¹³C-labeled nitriles and pharmaceuticals, such as propanenitrile-¹³C₃ and O-silylated nitriles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium cyanide-13C is typically synthesized by treating hydrogen cyanide-13C with an aqueous solution of potassium hydroxide. The reaction is as follows:

HCN-13C+KOH→KCN-13C+H2O

This reaction is carried out under controlled conditions to ensure the purity and yield of the product. The solution is then evaporated under vacuum to obtain the solid this compound.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the careful handling of hydrogen cyanide-13C and potassium hydroxide to prevent any hazardous exposure. The final product is packaged and stored under conditions that prevent moisture absorption and degradation.

Análisis De Reacciones Químicas

Hydrolysis and Acid Reactions

reacts with water or acids to release hydrogen cyanide-13C ():

-

Key Data :

Oxidation Reactions

reacts with oxidizing agents to form cyanate or carbon dioxide:

-

Key Findings :

Complexation with Metals

forms stable complexes with transition metals, crucial in electroplating and gold extraction:

-

Industrial Relevance :

Reactivity with Halogens and Oxohalides

reacts violently with halogens (e.g., iodine) and oxohalides:

-

Hazard Notes :

Thermal Decomposition

Heating produces toxic gases:

Reaction with Carbonyl Compounds

reacts with aldehydes/ketones in the presence of ammonium carbonate to form hydantoins:

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Chemistry

Tracer Studies : Potassium cyanide-13C is widely utilized as a tracer in chemical reactions to study mechanisms and pathways. It helps elucidate reaction intermediates and product distributions, enhancing the understanding of complex organic transformations.

Synthesis of Organic Compounds : This compound is instrumental in the synthesis of nitriles, carboxylic acids, and hydantoins through various reactions, such as nucleophilic substitutions and condensation reactions .

| Application | Description |

|---|---|

| Tracer Studies | Used to track reaction mechanisms |

| Organic Synthesis | Preparation of nitriles and carboxylic acids |

Biology

Metabolic Studies : In biological research, this compound is employed to trace the incorporation of cyanide into biological molecules. This application is crucial for understanding metabolic pathways involving cyanide detoxification and its effects on cellular respiration .

Toxicological Research : The compound is used to investigate the toxicological effects of cyanide exposure, particularly its impact on cytochrome c oxidase activity in mitochondria, which leads to cellular hypoxia .

| Application | Description |

|---|---|

| Metabolic Pathways | Tracing cyanide incorporation in biological systems |

| Toxicology | Studying effects on cellular respiration |

Medicine

Clinical Research : this compound plays a role in clinical studies aimed at understanding cyanide poisoning mechanisms. Research has shown that it inhibits cytochrome c oxidase, leading to rapid respiratory failure . Case studies highlight its use in developing antidotes like hydroxocobalamin for acute cyanide poisoning treatment.

| Application | Description |

|---|---|

| Clinical Research | Understanding mechanisms of cyanide poisoning |

| Antidote Development | Researching treatments for cyanide toxicity |

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to trace the metabolic pathways of cyanide detoxification in liver cells. The findings revealed that the compound was converted to thiocyanate via rhodanese, providing insights into detoxification processes and potential therapeutic approaches for cyanide exposure.

Case Study 2: Toxicological Effects

Research documented a case where this compound was administered in controlled laboratory settings to assess its effects on cellular respiration. Results indicated significant inhibition of ATP production within minutes, underscoring the compound's potency as a respiratory inhibitor .

Mecanismo De Acción

Potassium cyanide-13C exerts its effects by inhibiting cellular respiration. It acts on mitochondrial cytochrome c oxidase, blocking oxidative phosphorylation and preventing the transport of electrons to oxygen in the electron transport chain. This inhibition leads to a shift towards anaerobic metabolism, resulting in lactic acidosis and cellular damage.

Comparación Con Compuestos Similares

Molecular Properties :

| Property | Potassium Cyanide-13C | Regular Potassium Cyanide |

|---|---|---|

| Molecular Formula | K¹³CN | KCN |

| Molecular Weight | 66.11 g/mol | 65.12 g/mol |

| CAS Number | 25909-68-6 | 151-50-8 |

| Isotopic Purity | ≥99% ¹³C | Natural abundance (¹²C) |

| Key Suppliers | Sigma-Aldrich, TRC | Multiple industrial sources |

Comparison with Isotopically Labeled Cyanides

Potassium Cyanide-¹³C,¹⁵N (K¹³C¹⁵N)

This doubly labeled variant incorporates both ¹³C and ¹⁵N isotopes, enhancing its utility in dual-isotope tracing experiments:

- Molecular Weight : 67.10 g/mol (vs. 66.11 g/mol for K¹³CN) .

- Applications :

- Cost : Significantly higher due to complex synthesis (e.g., $628/500 mg vs. \sim$50/500 mg for KCN) .

Comparison with Structurally Similar Compounds

Potassium Thiocyanate-¹³C (KSC¹³N)

- Structure : Replaces the cyanide ion with thiocyanate (SCN⁻).

- Applications :

Potassium Cyanate-¹³C (KOC¹³N)

- Structure : Contains the cyanate ion (OCN⁻) instead of CN⁻.

- Applications :

Comparative Reactivity :

| Compound | Nucleophilicity | Thermal Stability |

|---|---|---|

| K¹³CN | High | Moderate |

| KSC¹³N | Moderate | High |

| KOC¹³N | Low | Low |

Key Differences :

- Detection : K¹³CN requires specialized isotopic analysis (e.g., isotope ratio mass spectrometry) for environmental monitoring .

- Disposal : Labeled compounds may require distinct waste segregation due to isotopic content .

Analytical Techniques for Isotopic Cyanides

Actividad Biológica

Potassium cyanide-13C (KCN-13C) is an isotopically labeled compound that serves as a critical tool in various fields of scientific research, particularly in biochemistry and toxicology. This article delves into the biological activity of KCN-13C, focusing on its mechanism of action, biochemical pathways, and implications for health and safety.

Overview of this compound

This compound is a carbon-13 isotopically enriched version of potassium cyanide, a well-known mitochondrial poison. Its primary applications include tracing chemical reactions and studying biological pathways due to its unique isotopic signature. The compound is synthesized by reacting potassium hydroxide with isotopically labeled hydrogen cyanide under controlled conditions to ensure purity and isotopic enrichment.

Target and Mode of Action

KCN-13C primarily targets cytochrome c oxidase , an essential enzyme in the mitochondrial electron transport chain. The binding of KCN-13C to the iron within the heme group of cytochrome c oxidase inhibits its function, leading to a cessation of aerobic respiration. This inhibition disrupts oxidative phosphorylation, resulting in decreased ATP production and subsequent cellular hypoxia .

Biochemical Pathways Affected

The interaction of KCN-13C with cytochrome c oxidase affects several critical biochemical pathways:

- Electron Transport Chain : Inhibition leads to a halt in ATP synthesis.

- Metabolic Acidosis : Increased lactate production due to anaerobic metabolism.

- Cellular Signaling : Disruption in ATP-dependent signaling pathways can impair cellular responses .

Pharmacokinetics

KCN-13C is rapidly absorbed through various routes, including gastrointestinal, respiratory, and dermal pathways. The onset of toxicity is swift, with significant effects observed at blood cyanide concentrations as low as 40 µmol/L. The metabolism involves detoxification primarily through the enzyme rhodanese, converting cyanide to thiocyanate, which is less toxic and excreted via urine .

Toxicological Profiles

A comprehensive review of case studies indicates that exposure to potassium cyanide can result in severe health outcomes. For instance:

- Acute Toxicity : In animal models, doses as low as 0.7 mg/kg can lead to rapid fatalities .

- Chronic Exposure : Long-term exposure has been linked to neurological deficits and behavioral changes in both humans and animals .

Experimental Studies

- Rodent Models : Studies have shown that oral administration of KCN leads to rapid uptake and metabolism. In one study, female mice exhibited faster elimination rates compared to males .

- Detoxification Mechanisms : Research has demonstrated that methionine supplementation can mitigate cyanide toxicity by promoting detoxification pathways .

Safety Information

KCN-13C poses significant health risks:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Potassium Cyanide-13C in laboratory settings?

this compound requires stringent safety measures due to its extreme toxicity. Key protocols include:

- Use of a certified chemical fume hood for all procedures to prevent inhalation of vapors or dust .

- Storage in secondary containment labeled with "Caution: Extremely Toxic Chemicals" to prevent accidental exposure .

- Mandatory training for lab personnel on emergency protocols, decontamination procedures, and proper PPE (gloves, lab coats, eye protection) .

- Strict avoidance of acids, as contact generates hydrogen cyanide gas, which is lethal .

Q. How is this compound synthesized, and what methods ensure isotopic purity?

Synthesis typically involves isotopic enrichment of carbon-13 in the cyanide precursor. A common method includes:

- Reacting -labeled sodium cyanide with potassium hydroxide under controlled anhydrous conditions .

- Purification via recrystallization in ethanol to remove non-isotopic impurities, followed by mass spectrometry or NMR verification of enrichment (>99%) .

Q. What analytical techniques verify the isotopic enrichment and purity of this compound?

Researchers employ:

- Isotope Ratio Mass Spectrometry (IRMS): Quantifies abundance and detects isotopic impurities .

- Nuclear Magnetic Resonance (NMR): -NMR confirms the position and integration of the labeled carbon .

- Elemental Analysis: Validates stoichiometric ratios of K, C, and N to rule off-target compounds .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis to study cyanide detoxification pathways?

Experimental design considerations include:

- Tracer Dilution Assays: Administer -labeled cyanide to cell cultures or model organisms, then track incorporation into metabolites (e.g., thiocyanate via rhodanese) using LC-MS .

- Controls: Use unlabeled KCN to distinguish background signals and validate isotopic tracing efficiency .

- Kinetic Modeling: Apply computational tools like INCA to quantify flux rates through detoxification pathways .

Q. What strategies mitigate isotopic cross-contamination in dual-labeling experiments (e.g., 13C^{13}\text{C}13C and 15N^{15}\text{N}15N)?

To prevent interference:

- Physical Separation: Use dedicated glassware and fume hoods for each isotopic compound .

- Analytical Workflow Optimization: Employ orthogonal techniques (e.g., IRMS for , isotope-ratio IR spectroscopy for ) to isolate signals .

- Data Normalization: Apply correction factors for natural abundance isotopes in raw spectra .

Q. How should discrepancies in metabolic flux data from this compound experiments be resolved?

Contradictions may arise from incomplete labeling or side reactions. Methodological solutions include:

- Replication: Repeat experiments with fresh batches of -KCN to rule out degradation .

- Cross-Validation: Compare results with alternative tracers (e.g., -cyanide) or genetic knockout models lacking detoxification enzymes .

- Error Propagation Analysis: Quantify uncertainties in isotopic enrichment measurements and integrate them into flux calculations .

Propiedades

IUPAC Name |

potassium;azanylidyne(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.109 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25909-68-6 | |

| Record name | 25909-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.